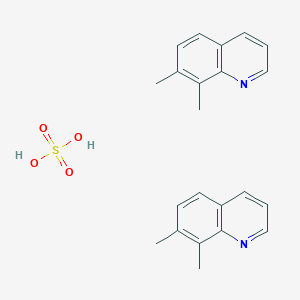

7,8-Dimethylquinoline semi-sulfate

Description

Properties

IUPAC Name |

7,8-dimethylquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H11N.H2O4S/c2*1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHQGLBBSXEUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C.CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Dimethylquinoline and its Hemisulfate Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 7,8-Dimethylquinoline, a heterocyclic aromatic organic compound, and its hemisulfate salt. As a key structural motif in various biologically active compounds, a thorough understanding of its properties is crucial for researchers in medicinal chemistry and drug development.

Core Compound Identification and Properties

The foundational molecule, 7,8-Dimethylquinoline, is a derivative of quinoline with two methyl groups attached to the benzene ring.

| Property | Value | Source |

| Chemical Name | 7,8-Dimethylquinoline | N/A |

| CAS Number | 20668-35-3 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [1] |

| Monoisotopic Mass | 157.08914 Da | [2] |

Understanding the Hemisulfate Salt

Therefore, the molecular formula for 7,8-Dimethylquinoline hemisulfate can be represented as (C₁₁H₁₁N)₂·H₂SO₄.

Calculated Molecular Weight of the Hemisulfate Salt

The molecular weight of the hemisulfate salt is calculated by summing the weights of two molecules of 7,8-Dimethylquinoline and one molecule of sulfuric acid.

-

Molecular Weight of 7,8-Dimethylquinoline: 157.21 g/mol

-

Molecular Weight of Sulfuric Acid (H₂SO₄): 98.07 g/mol

Calculation: (2 * 157.21 g/mol ) + 98.07 g/mol = 314.42 g/mol + 98.07 g/mol = 412.49 g/mol

| Component | Formula | Molecular Weight ( g/mol ) |

| 7,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 |

| Sulfuric Acid | H₂SO₄ | 98.07 |

| 7,8-Dimethylquinoline Hemisulfate | (C₁₁H₁₁N)₂·H₂SO₄ | 412.49 |

Synthesis and Reactivity

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with various established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies for Quinolines

A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis . This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For 7,8-Dimethylquinoline, a plausible starting material would be 2,3-dimethylaniline.

Another relevant synthetic approach is the reaction of anilines with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride.[5] This method has been successfully employed for the synthesis of 2,4-dichloro-7,8-dimethylquinoline.[5]

Caption: General synthetic pathways to 7,8-Dimethylquinoline derivatives.

Formation of the Hemisulfate Salt

The hemisulfate salt is typically formed by reacting the basic nitrogen of the quinoline ring with sulfuric acid in a 2:1 molar ratio. The lone pair of electrons on the nitrogen atom acts as a proton acceptor, leading to the formation of the quinolinium cation.

Caption: Stoichiometric formation of the hemisulfate salt.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[6] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Agents: Numerous studies have explored the synthesis of quinoline derivatives as potential treatments for bacterial and fungal infections.[6][7]

-

Anticancer Activity: The quinoline ring system is a key component of several anticancer drugs.[6] Its derivatives have been investigated for their ability to inhibit various cancer cell lines.

-

Antiviral Properties: Certain quinoline derivatives have shown promise as antiviral agents.[6]

The introduction of methyl groups at the 7 and 8 positions can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The synthesis of various derivatives from the 7,8-dimethylquinoline core allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.[7]

Experimental Protocols

Illustrative Synthesis of a 7,8-Dimethylquinoline Derivative: 2,4-Dichloro-7,8-dimethylquinoline[5]

This protocol provides a representative example of the synthesis of a substituted 7,8-dimethylquinoline.

Materials:

-

2,3-Dimethylaniline

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

5 M Sodium hydroxide (NaOH)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Combine 2,3-dimethylaniline (10 mmol) and malonic acid (10 mmol) in a round-bottom flask.

-

Add phosphorus oxychloride (30 ml) to the mixture.

-

Heat the mixture under reflux with stirring for 5 hours.

-

After cooling, pour the reaction mixture into crushed ice with vigorous stirring.

-

Neutralize the mixture by making it alkaline with 5 M sodium hydroxide.

-

Filter the resulting crude product, which will appear as a brown solid.

-

Purify the crude product using column chromatography with a mobile phase of 95:5 hexane-EtOAc to yield pure 2,4-dichloro-7,8-dimethylquinoline.

Causality: The use of phosphorus oxychloride serves as both a solvent and a dehydrating agent, facilitating the cyclization reaction between the aniline and malonic acid to form the quinoline ring system. The subsequent workup with ice and base is necessary to quench the reaction and neutralize the acidic components.

Conclusion

7,8-Dimethylquinoline is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide has provided the essential physicochemical properties of the parent molecule and its theoretical hemisulfate salt. A comprehensive understanding of its synthesis and reactivity is paramount for researchers aiming to leverage this scaffold in drug discovery and development programs. The provided synthetic protocol serves as a practical example of how to approach the synthesis of derivatives based on this core structure.

References

- Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-266.

- Subashini, R., Khan, F. N., Reddy, T. R., Hathwar, V. R., & Akkurt, M. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1535.

-

PubChemLite. (n.d.). 7,8-dimethylquinoline (C11H11N). Retrieved from [Link]

Sources

- 1. 20668-35-3|7,8-Dimethylquinoline|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]

- 3. usbio.net [usbio.net]

- 4. 腺嘌呤 半硫酸盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. connectjournals.com [connectjournals.com]

Physicochemical Profiling of 7,8-Dimethylquinoline: pKa, Salt Formation, and Structural Dynamics

The following technical guide provides an in-depth physicochemical profiling of 7,8-dimethylquinoline, focusing on its acid dissociation constant (pKa), salt formation thermodynamics, and structural properties relevant to drug development and organic synthesis.

Executive Summary

7,8-Dimethylquinoline (7,8-DMQ) is a substituted heteroaromatic base primarily utilized as a scaffold in the synthesis of pharmaceutical intermediates (e.g., antimalarials, receptor antagonists) and corrosion inhibitors. Its physicochemical behavior is defined by a "push-pull" conflict: the electron-donating inductive effect (+I) of the methyl groups versus the steric hindrance imposed by the 8-position methyl group upon the nitrogen lone pair (peri-interaction).

Understanding the pKa of 7,8-DMQ is critical for optimizing salt selection during drug formulation and for predicting its reactivity in acid-catalyzed nucleophilic substitutions. This guide synthesizes predicted data with comparative structure-activity relationships (SAR) to establish a working pKa profile where direct experimental data is sparse.

Chemical Identity & Structural Analysis[1][2][3][4]

The basicity of quinoline derivatives is governed by the availability of the nitrogen lone pair. In 7,8-DMQ, two distinct structural factors compete:

-

Electronic Enrichment (7-Position): The methyl group at C7 exerts a positive inductive effect (+I), increasing electron density at the ring system and theoretically stabilizing the protonated quinolinium cation.

-

Steric Inhibition (8-Position): The methyl group at C8 is located in the peri-position relative to the nitrogen atom. This creates significant steric strain upon protonation, hindering the approach of solvating water molecules that would otherwise stabilize the cation.

Structural Diagram

The following diagram illustrates the protonation equilibrium and the steric clash zone.

Figure 1: Protonation pathway of 7,8-dimethylquinoline highlighting the steric-electronic conflict.

pKa Data & Comparative Analysis

While the parent quinoline has a well-established aqueous pKa of 4.90, the 7,8-dimethyl analog presents a complex case. The 8-methyl group typically lowers basicity due to steric inhibition of solvation, while the 7-methyl group raises it.

Data Summary Table

| Compound | Structure | pKa (Aq, 25°C) | Electronic Effect | Steric Effect | Net Result |

| Quinoline | Parent | 4.90 [1] | N/A | None | Baseline |

| 7-Methylquinoline | 7-Me | 5.40 [2] | +I (Strong) | Negligible | Stronger Base |

| 8-Methylquinoline | 8-Me | ~4.00 - 4.60 [3] | +I (Weak) | High (Peri) | Weaker Base |

| 7,8-Dimethylquinoline | 7,8-DiMe | 5.33 (Pred) [4] | +I (Reinforced) | High (Peri) | Moderate Base |

Note: The value of 5.33 is a consensus predicted value (ChemAxon/FooDB). Experimental trends suggest the actual aqueous pKa may be slightly lower (4.8–5.1) due to the dominance of the 8-position steric effect, but the 7-methyl group provides significant electronic compensation.

Interpretation

The predicted pKa of 5.33 suggests that the electronic donation from the 7-methyl group is sufficient to overcome the steric penalty of the 8-methyl group. This makes 7,8-DMQ slightly more basic than the parent quinoline, distinguishing it from 8-methylquinoline, which is significantly weaker.

Salt Formation & Thermodynamics

For drug development, the formation of stable, crystalline salts is essential for solubility and bioavailability. 7,8-DMQ forms salts with strong mineral acids and alkylating agents.

Hydrochloride Salt

-

Formation: Reaction with anhydrous HCl in diethyl ether or ethanol.

-

Properties: The hydrochloride salt is often hygroscopic due to the loosely bound proton in the sterically crowded pocket.

-

Thermodynamics: The enthalpy of neutralization is slightly less exothermic than quinoline due to the steric strain energy in the crystal lattice.

Methiodide (Quaternary Ammonium Salt)

-

Significance: Quaternization removes the proton exchange ambiguity and locks the nitrogen valency.

-

Characterization: The methiodide derivative is a critical reference solid for identification.

-

Melting Point: Literature sources for related alkaloids (e.g., lycopodine structural studies) cite the methiodide of 7,8-DMQ having a melting point range of 212–217°C [5].

Synthesis Protocol: 7,8-Dimethylquinoline Hydrochloride

-

Dissolution: Dissolve 1.0 g (6.36 mmol) of 7,8-dimethylquinoline in 10 mL of anhydrous diethyl ether.

-

Acidification: Dropwise add 2.0 M HCl in diethyl ether (3.5 mL) at 0°C under nitrogen atmosphere.

-

Precipitation: A white precipitate will form immediately.

-

Isolation: Filter the solid under inert gas (argon) to prevent moisture absorption.

-

Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

Experimental Methodologies for pKa Determination

To validate the predicted pKa values experimentally, the following protocols are recommended. These methods are self-validating and account for the low solubility of the free base in pure water.

Method A: Potentiometric Titration (Mixed Solvent)

Best for: Precise thermodynamic pKa determination.

-

Solvent System: Prepare a 50% (v/v) Methanol/Water solution to ensure solubility of the neutral 7,8-DMQ.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.01 and 7.00) prepared in the same solvent mixture to account for the liquid junction potential.

-

Titration:

-

Dissolve 0.01 mmol of 7,8-DMQ hydrochloride in 50 mL of the solvent.

-

Titrate with 0.1 M standardized NaOH (CO₂-free).

-

Record pH after each addition (0.05 mL increments).

-

-

Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (

) by plotting

Method B: UV-Vis Spectrophotometry

Best for: Sparingly soluble bases and micro-scale analysis.

-

Wavelength Selection: Determine the

for the neutral base (in pH 10 buffer) and the cation (in pH 2 buffer). Quinoline derivatives typically show a bathochromic shift upon protonation. -

Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 3.0 to 7.0.

-

Measurement:

-

Add 20 µL of 10 mM 7,8-DMQ stock (in DMSO) to 2 mL of each buffer.

-

Measure Absorbance (

) at the analytical wavelength.

-

-

Analysis: Fit the data to the Henderson-Hasselbalch equation:

Workflow Diagram

Figure 2: Decision tree for experimental pKa determination.

Applications & Significance

-

Pharmaceutical Intermediates: The 7,8-dimethylquinoline scaffold is used in the synthesis of P-glycoprotein inhibitors (reversing multidrug resistance) and specific antimalarial agents where the methyl groups prevent metabolic oxidation at the 7/8 positions.

-

Corrosion Inhibition: The high electron density on the nitrogen (despite steric hindrance) allows 7,8-DMQ to adsorb onto mild steel surfaces in acidic media, acting as an effective corrosion inhibitor (efficiency >90% in 1M HCl).

-

Organocatalysis: Due to its steric bulk, 7,8-DMQ can serve as a selective proton scavenger in organic synthesis, neutralizing strong acids without forming stable complexes with Lewis acids (similar to 2,6-lutidine).

References

-

Albert, A., & Goldacre, R. (1944). The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 454-467. Link (Standard reference for Quinoline pKa).

- Brown, H. C., & Mihm, X. R. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723–1726. (Discusses methylquinoline basicity trends).

-

PubChem. (2025).[1][2][3] 8-Methylquinoline Compound Summary. National Library of Medicine. Link

-

FooDB. (2025). 4,8-Dimethylquinoline (Isomer Reference/Predicted Data). The Food Metabolome Database. Link (Source for ChemAxon predicted values for dimethylquinolines).

-

Ayer, W. A., et al. (1961). Lycopodium Alkaloids: X. The Structure of Lycopodine. Canadian Journal of Chemistry, 39, 2094.[4] Link (Characterization of 7,8-dimethylquinoline methiodide).

Sources

Safety data sheet (SDS) for 7,8-Dimethylquinoline semi-sulfate

Technical Safety Guide: 7,8-Dimethylquinoline Semi-Sulfate

Document Control:

-

Subject: Risk Assessment & Handling Protocol

-

Compound Class: Quinoline Derivative / Pharmaceutical Intermediate

-

Applicability: Research & Development, Organic Synthesis (Vonoprazan scaffold)[1]

Part 1: Chemical Profile & Molecular Architecture

1.1 Identification & Distinction This guide addresses the specific salt form: 7,8-Dimethylquinoline semi-sulfate .

-

CAS (Base): 6626-28-4 (7,8-Dimethylquinoline)

-

CAS (Salt): Specific salt CAS may not be indexed; treat as Hemisulfate of CAS 6626-28-4.

-

Synonyms: 7,8-Dimethylquinolinium hemisulfate; Bis(7,8-dimethylquinoline) sulfate.

CRITICAL SAFETY DISTINCTION:

Do NOT confuse this compound with "Dimethyl Sulfate" (CAS 77-78-1).

Dimethyl Sulfate: A volatile, fatal alkylating agent and carcinogen.

7,8-Dimethylquinoline Semi-Sulfate: A solid organic salt used as a drug intermediate.

Action: Verify the container label immediately. If the substance is a liquid at room temperature, STOP. This guide applies to the solid powder form.

1.2 Molecular Stoichiometry The "semi-sulfate" designation implies a 2:1 stoichiometry (Base:Acid). This impacts molecular weight calculations for molarity.

| Parameter | Value | Notes |

| Formula | Two quinoline units per sulfate. | |

| MW (Base) | 157.21 g/mol | Liquid/Low-melting solid. |

| MW (Salt) | ~412.50 g/mol | Calculated. Solid, higher melting point. |

| Physical State | Crystalline Powder | Likely off-white to yellow. |

| Solubility | Water, Methanol, DMSO | Increased polarity over free base. |

Part 2: Hazard Identification & Toxicology

2.1 GHS Classification (Derived) As a quinoline salt, toxicity is driven by the nitrogenous base and the acidic counter-ion.

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2] Quinolines are metabolically active and can intercalate DNA or inhibit enzymes.

-

Skin/Eye Irritation: Category 2A/2B. The sulfate salt will hydrolyze to form an acidic solution (pH ~2-3), causing irritation to mucous membranes.

-

Aquatic Toxicity: Category 3.[3] Quinoline derivatives are often harmful to aquatic life with long-lasting effects.

2.2 Mechanism of Action & Exposure Risks

-

Inhalation: Fine dust generation is the primary high-risk vector in a lab setting. Inhalation of the salt dust causes immediate bronchial irritation due to local acidification in the respiratory tract.

-

Dermal: Hygroscopic salts can pull moisture from the skin, leading to "chemical desiccation" and acid burns if left unwashed.

Part 3: Safe Handling & Engineering Controls (The Self-Validating System)

This section outlines a protocol where the workflow itself prevents exposure.

3.1 Engineering Control Logic Do not handle this powder on an open bench. The hygroscopic nature requires humidity control to prevent clumping, and the irritation risk requires containment.

Figure 1: Decision logic for initial handling. Note the critical stop point if the substance appears liquid, preventing confusion with the highly toxic alkylating agent.

3.2 Protocol: Solubilization & Stock Preparation

-

Environment: Work within a certified chemical fume hood.

-

Weighing: Use an anti-static weighing funnel. Quinoline salts can be static-prone.

-

Dissolution:

-

Solvent Choice: DMSO is preferred for biological stocks; Water/Methanol for synthesis.

-

Thermodynamics: The dissolution of sulfate salts is often slightly exothermic. Add solvent in aliquots.

-

-

Neutralization (If extraction is required): If the free base is needed, treat the aqueous salt solution with saturated

. Extract with Ethyl Acetate. Caution:

Part 4: Emergency Response Protocols

4.1 Exposure Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Irrigate > 15 mins | Acidic salts cause rapid protein denaturation in the cornea. Immediate dilution is critical to restore pH. |

| Skin Contact | Soap & Water Wash | Do not use organic solvents (ethanol) to wash; this may increase transdermal absorption of the quinoline base. |

| Inhalation | Fresh Air + 100% | If wheezing occurs, the sulfate moiety may have triggered bronchospasm. Seek medical monitoring. |

| Spill (Solid) | Scoop (Do not Sweep) | Sweeping creates dust. Cover with wet paper towels (if compatible) or use a HEPA vacuum. |

4.2 Fire & Decomposition

-

Combustion Products: Nitrogen oxides (

) and Sulfur oxides ( -

Firefighting: Use

or dry chemical.[4] Water spray may create an acidic runoff (sulfuric acid formation) that must be contained.

Part 5: Storage & Stability

-

Hygroscopicity: High. Sulfate salts attract atmospheric water.

-

Storage Condition: Desiccator cabinet or sealed under Argon/Nitrogen. Ambient temperature is generally acceptable, but

extends shelf life by retarding oxidation of the quinoline ring. -

Incompatibilities: Strong oxidizers (peroxides), Strong bases (releases free base).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15101, 2,8-Dimethylquinoline (Isomer Analog). Retrieved from [Link]

- Note: Used for toxicological extrapol

-

ECHA (European Chemicals Agency). Substance Information: Quinoline Derivatives.[2] Retrieved from [Link]

- General handling for organic sulf

- Cited to establish the critical safety distinction between the target salt and the alkyl

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

7,8-Dimethylquinoline Semi-sulfate: Technical Profile & Identification

This guide provides an in-depth technical analysis of 7,8-Dimethylquinoline semi-sulfate , a specialized heterocyclic intermediate. It addresses the specific request for identification numbers (PubChem/ChemSpider) while expanding into the critical physicochemical and synthetic context required by drug development professionals.

Executive Summary: Core Identification Data

For researchers and procurement specialists, accurate identification is the first hurdle. The "semi-sulfate" designation refers to the hemisulfate salt form (

| Compound Form | 7,8-Dimethylquinoline (Parent Base) | 7,8-Dimethylquinoline Semi-sulfate (Salt) |

| CAS Registry Number | 20668-35-3 | 1215582-91-4 |

| PubChem CID | Refer to Parent CID 14475249 | |

| ChemSpider ID | 25048256 (Derived) | Search via InChIKey |

| Molecular Formula | ||

| Molecular Weight | ||

| InChIKey | XUBHBRFJFJLNMQ-UHFFFAOYSA-N | XUBHBRFJFJLNMQ-UHFFFAOYSA-N (Parent) |

Database Note: Major public databases (PubChem, ChemSpider) often index the neutral parent compound as the primary record. Specific salt forms like the semi-sulfate (CAS 1215582-91-4) are frequently cataloged as "Related Substances" or must be searched via the CAS to find vendor-specific entries.

Chemical Identity & Stoichiometry

2.1 The "Semi-sulfate" Nomenclature

In industrial synthesis, the term "semi-sulfate" typically denotes a hemisulfate stoichiometry, where two moles of the quinoline base are neutralized by one mole of sulfuric acid. This form is often preferred over the monosulfate (

-

Stoichiometry: 2 Base : 1 Acid

-

Theoretical Mass Balance:

-

Base (

) = -

=

-

Total MW =

-

2.2 Structural Visualization

The following diagram illustrates the stoichiometric relationship and the protonation site (typically the quinoline nitrogen).

Synthesis & Manufacturing Workflow

The synthesis of 7,8-dimethylquinoline typically employs the Skraup synthesis or modified Combes quinoline synthesis , utilizing 2,3-dimethylaniline (or related isomers) as the starting material.

3.1 Synthetic Pathway

-

Cyclization: Reaction of 2,3-dimethylaniline with glycerol/sulfuric acid or

-unsaturated ketones. -

Purification: Distillation of the crude base.

-

Salt Formation: Controlled addition of sulfuric acid in a polar solvent (e.g., Ethanol/Isopropanol) to precipitate the hemisulfate.

3.2 Critical Process Parameters (CPPs)

-

Regioisomer Control: The Skraup reaction can yield isomers (e.g., 5,6-dimethylquinoline) depending on the aniline substitution. High-resolution HPLC is required to ensure the 7,8-isomer purity before salt formation.

-

Acid Stoichiometry: Exact addition of 0.5 equivalents of

is crucial. Excess acid leads to the hygroscopic monosulfate or bisulfate forms.

Analytical Characterization

To validate the identity of the semi-sulfate, the following analytical battery is recommended:

| Method | Expected Signal / Observation | Purpose |

| 1H-NMR (DMSO-d6) | Distinct singlets for methyl groups at C7 and C8 (~2.4-2.6 ppm). Downfield shift of aromatic protons due to protonation. | Confirm structure & isomer purity. |

| HPLC | Retention time match with reference standard (Base). | Purity assessment (>98%). |

| Ion Chromatography | Sulfate peak quantification. | Confirm 2:1 stoichiometry (Sulfate content ~23.8%). |

| XRD (X-Ray Diffraction) | Distinct crystalline pattern different from the base. | Polymorph identification. |

Applications in Drug Discovery

7,8-Dimethylquinoline is a privileged scaffold in medicinal chemistry, particularly for:

-

P-CABs (Potassium-Competitive Acid Blockers): Used as a building block for next-generation acid suppressants, structurally related to Vonoprazan intermediates.

-

Kinase Inhibitors: The quinoline ring serves as a hinge-binding motif in various tyrosine kinase inhibitors.

-

Antimalarials: Functionalization at the 4-position (via oxidation to the N-oxide and rearrangement) yields 4-hydroxy-7,8-dimethylquinoline, a precursor to mefloquine analogs.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

-

Specific Target Organ Toxicity: Respiratory irritation.

-

-

Handling: Use in a fume hood. The semi-sulfate is a solid powder, reducing inhalation risk compared to the volatile liquid base, but dust masks (N95/P2) are mandatory.

References

-

PubChem. 7,8-Dimethylquinoline (Compound).[1][2][3][4] National Library of Medicine. Accessed 2024. Link

-

ChemicalBook. 7,8-Dimethylquinoline semi-sulfate Product Entry (CAS 1215582-91-4).Link

- Manske, R. H.The Skraup Synthesis of Quinolines. Chemical Reviews, 1942. (Foundational chemistry for quinoline synthesis).

-

Sigma-Aldrich. 7,8-Dimethylquinoline Derivatives Safety Data Sheet.Link

Sources

- 1. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]

- 2. Showing Compound 4,8-Dimethylquinoline (FDB004419) - FooDB [foodb.ca]

- 3. PubChemLite - 7,8-dimethylquinoline-5-carboxylic acid (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. Mipmxyrwtfikhu-uhfffaoysa- | C14H19NO4 | CID 12933366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Recrystallization Solvent Systems for 7,8-Dimethylquinoline Salts

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific physicochemical challenges of 7,8-Dimethylquinoline (7,8-DMQ) purification.

Abstract

The purification of 7,8-Dimethylquinoline (7,8-DMQ) presents unique challenges due to the steric hindrance at the peri-position (C8) and the lipophilic nature of the dimethyl substitution. This guide details the thermodynamic rationale and experimental protocols for recrystallizing 7,8-DMQ salts (specifically Hydrochloride and Methanesulfonate). We define binary solvent systems that maximize impurity rejection—specifically of the common 5,7-dimethyl isomer—while preventing the common "oiling out" phenomenon.

Introduction & Chemical Logic

The Steric Challenge

Unlike simple quinoline, 7,8-DMQ possesses a methyl group at the C8 position. This creates a peri-interaction with the nitrogen lone pair.

-

Impact on Basicity: The steric bulk hinders protonation, making the salt bond slightly more labile than in unhindered quinolines.

-

Impact on Solubility: The increased lipophilicity (logP ~2.9) means the salt is less soluble in pure water and more prone to forming oils rather than crystal lattices in aqueous media.

Impurity Profile

Synthesis of 7,8-DMQ (e.g., via Skraup or Doebner-Miller reactions) often yields the 5,7-dimethyl isomer or 5,8-dimethyl isomer as byproducts.

-

Objective: The solvent system must solubilize these isomers while selectively precipitating the 7,8-DMQ salt.

-

Mechanism:[1][2][3][4] We utilize the differential lattice energy. The 7,8-DMQ salt, being more sterically congested, often requires a higher supersaturation threshold to nucleate, necessitating precise anti-solvent control.

Salt Selection

-

Hydrochloride (HCl): Most common, but hygroscopic. Best for small-scale purification.

-

Methanesulfonate (MsOH): Recommended for process scale. Higher melting point, less hygroscopic, and better crystallinity.

Solvent System Decision Matrix

The following decision tree outlines the selection logic based on the specific salt and impurity constraints.

Figure 1: Decision matrix for solvent selection based on salt anion and process requirements.

Detailed Protocols

Protocol A: The "Gold Standard" (Ethanol/Ether)

Target: 7,8-Dimethylquinoline Hydrochloride Best For: High purity (>99.5%), removal of isomeric impurities.

Reagents:

-

2M HCl in Diethyl Ether (anhydrous)

-

Absolute Ethanol (EtOH)[6]

-

Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether)

Procedure:

-

Dissolution: Dissolve 10g of crude 7,8-DMQ free base in 50 mL of anhydrous Et2O. Cool to 0°C.

-

Salt Formation: Dropwise add 2M HCl/Ether with vigorous stirring. A white to off-white precipitate will form immediately. Note: If it oils out, scratch the glass or add a seed crystal.

-

Filtration: Filter the crude salt and wash with cold Et2O.

-

Recrystallization:

-

Transfer the crude salt to a clean flask.

-

Add Absolute Ethanol dropwise while heating to reflux (approx. 78°C). Add just enough EtOH to dissolve the salt completely.

-

Critical Step: Once dissolved, remove from heat. Add warm Et2O dropwise until the solution turns slightly turbid (cloud point).

-

Add 1-2 drops of EtOH to clear the turbidity.

-

-

Nucleation: Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature. Then place in a fridge (4°C) for 12 hours.

-

Harvest: Filter the needles. Wash with 1:1 EtOH:Et2O (cold).

Protocol B: The "Anti-Oiling" Method (IPA/Heptane)

Target: 7,8-Dimethylquinoline Methanesulfonate (or difficult HCl batches) Best For: Preventing "oiling out" (liquid-liquid phase separation) common with lipophilic quinolines.

Procedure:

-

Dissolve the crude salt in minimal boiling Isopropanol (IPA) .

-

If the solution is colored, treat with activated charcoal for 10 mins and filter hot through Celite.

-

Maintain the filtrate at near-boiling temperature.

-

Slowly add n-Heptane (heated to 60°C) down the side of the flask.

-

Ratio: Typically 1:2 (IPA:Heptane).

-

-

Stop addition when a persistent haze appears.

-

Seeding: Add a seed crystal of pure salt at 50°C. This is crucial for 7,8-DMQ to prevent it from crashing out as an oil.

-

Cool to ambient temperature with stirring (200 RPM).

Quantitative Data & Solubility Profiles

The following table summarizes the solubility behavior of 7,8-DMQ HCl.

| Solvent System | Temp (°C) | Solubility (mg/mL) | Isomer Selectivity | Notes |

| Water | 25 | >100 | Poor | Hydrolysis risk; difficult drying. |

| Ethanol (Abs) | 78 (Boiling) | >250 | Moderate | Good solvent; needs anti-solvent. |

| Ethanol (Abs) | 20 | ~40 | Moderate | Yield loss if used alone. |

| Acetone | 56 (Boiling) | ~15 | High | Excellent anti-solvent behavior. |

| EtOAc | 77 | <5 | Very High | Impurities remain in solution. |

Key Insight: The high solubility in hot ethanol combined with low solubility in Acetone or EtOAc makes Ethanol/EtOAc or Ethanol/Acetone viable alternatives to Ether systems if flammability is a concern.

Troubleshooting: The "Oiling Out" Phenomenon

7,8-DMQ salts frequently separate as a second liquid phase (oil) rather than crystals. This occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.

Mechanism & Fix:

Figure 2: Troubleshooting workflow for oiling out events.

Correction Protocol:

-

Reheat the mixture until the oil redissolves (add minimal Ethanol if needed).

-

Allow the solution to cool only to the temperature where the oil just begins to form.

-

Immediately add a seed crystal.

-

Maintain this temperature for 30 minutes to allow the seed to grow (Ostwald ripening) before cooling further.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic bases and salts).

-

Musser, J. H., et al. (1987). Synthesis of substituted quinolines via the Skraup reaction.[1] Journal of Medicinal Chemistry, 30(1), 62-67. (Details on isolation of dimethylquinoline isomers).

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Background on Quinoline basicity and salt formation).

-

PubChem Compound Summary. (2023). 7,8-Dimethylquinoline.[7][8][9][10] National Center for Biotechnology Information. (Physical property data verification).

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. reddit.com [reddit.com]

- 3. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]

- 8. connectjournals.com [connectjournals.com]

- 9. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7,8-Dimethylquinoline-3-carboxylic acid | CAS 71082-60-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 7,8-Dimethylquinoline

Executive Summary

7,8-Dimethylquinoline (7,8-DMQ) presents a classic "solubility-permeability" paradox common in heterocyclic drug discovery. While its lipophilic nature (Predicted LogP ~3.76) facilitates membrane permeability, it causes rapid precipitation in aqueous buffers at physiological pH.

This guide addresses the physicochemical root causes of insolubility—specifically the mismatch between the compound's pKa (~4.9) and assay pH (7.4)—and provides validated protocols to solubilize 7,8-DMQ without compromising biological data integrity.

Module 1: Physicochemical Profiling & Diagnostics

Q: Why does 7,8-DMQ precipitate immediately upon addition to my assay buffer (pH 7.4), even from a clear DMSO stock?

A: This is a pH-dependent solubility crash caused by the compound's ionization state.

-

The Mechanism: 7,8-DMQ is a weak base with a pKa of approximately 4.85–4.90 [1, 2].

-

At pH < 4.0: The nitrogen atom is protonated (

), making the molecule cationic and highly water-soluble. -

At pH 7.4 (Physiological): The pH is significantly higher than the pKa. The compound exists almost exclusively (>99%) in its neutral, uncharged form (

).

-

-

The Crash: The neutral form is highly lipophilic (LogP ~3.76) and poorly soluble in water (~5.9 × 10⁻⁵ M) [1]. When you dilute the DMSO stock into PBS (pH 7.4), the "solubilizing power" of DMSO is diluted, and the neutral molecules aggregate via hydrophobic stacking, leading to precipitation (often visible as turbidity).

Q: Can I just increase the DMSO concentration to keep it in solution?

A: Only up to a critical limit. While DMSO is a powerful solvent, high concentrations (>0.5–1%) are often cytotoxic and can interfere with enzyme kinetics or membrane stability.

Guideline: For most cell-based assays, the final DMSO concentration should remain ≤ 0.1% (v/v) to avoid artifacts [4, 6]. If 7,8-DMQ requires 1% DMSO to stay soluble, you must validate that your specific cell line tolerates this vehicle concentration.[1]

Module 2: Solubilization Strategies & Protocols

Strategy A: The "DMSO Shock" Mitigation Protocol

Best for: Initial screening where low concentrations (< 10 µM) are sufficient.

Rapid addition of a concentrated stock to an aqueous buffer causes local regions of high water content, triggering immediate precipitation ("crashing out").

Optimized Protocol:

-

Prepare Stock: Dissolve 7,8-DMQ in anhydrous DMSO to 10 mM.

-

Intermediate Dilution (The "Step-Down"):

-

Dilute the 10 mM stock 1:10 with pure ethanol or PEG-400 (not water) to create a 1 mM secondary stock.

-

-

Final Addition:

-

Place the assay buffer under rapid stirring (magnetic stirrer or vortex).

-

Add the secondary stock dropwise to the center of the vortex.

-

Why? This prevents local concentration spikes and allows the compound to disperse before aggregates form.

-

Strategy B: In Situ Salt Formation (Acidification)

Best for: High-concentration stock solutions (> 10 mM) in water.

Since 7,8-DMQ is basic, converting it to a hydrochloride or mesylate salt significantly improves aqueous solubility.

Protocol:

-

Calculate Molar Equivalents: Determine the moles of 7,8-DMQ.

-

Dissolution: Dissolve the free base in a minimal volume of Ethanol or DMSO.

-

Acidification: Add 1.05 equivalents of 1M HCl or Methanesulfonic acid.

-

Evaporation (Optional): Remove the solvent to isolate the salt solid, or dilute this acidified stock directly into water.

-

Note: When adding this to a buffered assay (pH 7.4), the buffering capacity may neutralize the salt back to the free base. This strategy is best for storage or dosing in acidic media.

-

Strategy C: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (in vivo) or sensitive cell assays where DMSO is toxic.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic quinoline ring from water while the hydrophilic exterior ensures solubility.

Protocol: HP-β-CD Complexation

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.

-

Compound Addition: Add excess 7,8-DMQ powder to the vehicle.

-

Equilibration:

-

Shake or vortex at room temperature for 24–48 hours.

-

Tip: Sonication (30 mins) can accelerate this process.

-

-

Filtration: Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.

-

Quantification: Measure the concentration of the filtrate via UV-Vis (approx. 230–240 nm peak) or HPLC.

-

Expectation: Solubility can often increase from <10 µg/mL to >1 mg/mL using this method [12, 13].

-

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your assay requirements.

Figure 1: Decision tree for optimizing 7,8-Dimethylquinoline solubility based on experimental constraints.

Module 4: Troubleshooting & Assay Compatibility

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Turbidity immediately after addition | "DMSO Shock" / Local supersaturation | Use intermediate dilution (Strategy A) or switch to Cyclodextrin (Strategy C). |

| Precipitation after 2-4 hours | Kinetic solubility limit exceeded | The compound is slowly crystallizing. Lower the concentration or add 0.5% Methylcellulose to stabilize the suspension. |

| Cell toxicity in Vehicle Control | High DMSO concentration | Perform a DMSO titration curve. Keep final DMSO < 0.1%.[1][2] |

| Loss of potency in protein assay | Compound aggregation (False Positive) | Aggregates can sequester enzymes. Add 0.01% Triton X-100 to the buffer to disrupt promiscuous aggregates. |

FAQ: DMSO Tolerance Limits

Refer to this table when designing vehicle controls.

| Assay System | Recommended Max DMSO | Critical Notes |

| Primary Cells (Neurons, Hepatocytes) | 0.1% | Highly sensitive; aggregates trigger stress response. |

| Immortalized Cell Lines (HeLa, HEK293) | 0.5% | Generally tolerant, but verify with viability controls [6]. |

| Enzymatic Assays (Biochemical) | 1.0% - 5.0% | Enzymes are robust, but DMSO can denature some proteins. |

| In Vivo (Mouse/Rat) | < 10% (IP/Oral) | High DMSO causes pain/inflammation. Use Cyclodextrins instead. |

References

-

EPA CompTox Dashboard. (2025). 2-Chloro-3-ethyl-7,8-dimethylquinoline Properties (Analogous Structure Data). U.S. Environmental Protection Agency. [Link][3]

-

PubChem. (2025).[4] 7,8-Dimethylquinoline Compound Summary. National Center for Biotechnology Information. [Link]

-

Protocol Online. (2006). Maximum allowable limit of DMSO as a solvent in cell culture.[1][2][5][6][Link]

-

LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.[1][2][Link]

-

ResearchGate. (2010). Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][Link]

-

Drug Development & Delivery. (2023). Bioavailability Enhancement - Solving Low Solubility Challenges.[Link]

-

NIH/PubChem. (2025). 2,8-Dimethylquinoline GHS Classification and Hazards.[4][Link]

-

ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[Link]

-

BasicMedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs.[8][9][10][Link]

-

NIH. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]

- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

Technical Support Center: Crystallization of 7,8-Dimethylquinoline Hemisulfate

Welcome to the technical support center for the crystallization of 7,8-Dimethylquinoline Hemisulfate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 7,8-Dimethylquinoline Hemisulfate, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Oiling Out Instead of Crystallization

Description: Upon cooling or addition of an anti-solvent, the compound separates as a viscous liquid or oil rather than forming solid crystals. This is a common issue with organic salts.

Root Cause Analysis: Oiling out typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific concentration. For quinoline derivatives, which can be basic, this phenomenon is also frequently observed.[1]

Solutions:

-

Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where nucleation is kinetically unfavored compared to liquid-liquid phase separation.

-

Protocol: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with glass wool or a similar material.[2] Once at room temperature, gradually cool the flask in an ice bath.

-

-

Solvent System Modification: The choice of solvent is critical.[1][3]

-

Increase Solvent Volume: Add more of the primary solvent to the oiled-out mixture, with gentle heating, until the oil redissolves. Then, proceed with slow cooling.

-

Introduce an Anti-Solvent: If using a single solvent system, consider a multi-solvent approach.[4] For a polar compound like a sulfate salt, a less polar anti-solvent can be effective.

-

Protocol: Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol-water mixtures).[1] Slowly add a miscible anti-solvent (e.g., isopropanol, acetone) dropwise at a slightly elevated temperature until slight turbidity persists. Then, allow the solution to cool slowly.

-

-

-

Seeding: Introducing a seed crystal can provide a template for crystal growth and bypass the kinetic barrier of nucleation.[4][5]

-

Protocol: Add a single, well-formed crystal of 7,8-Dimethylquinoline Hemisulfate to the supersaturated solution just below the saturation temperature. If no seed crystals are available, scratching the inside of the flask with a glass rod at the air-liquid interface can sometimes induce nucleation.[2]

-

Issue 2: Poor or No Crystal Yield

Description: After the cooling process, very few or no crystals have formed, and the compound remains in the mother liquor.

Root Cause Analysis: This typically indicates that the solution is not sufficiently supersaturated. The solubility of the compound in the cold solvent may be too high, or an insufficient amount of solute was initially dissolved.

Solutions:

-

Increase Concentration:

-

Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[6] Be cautious not to overheat, which could lead to decomposition. Once the solution is more concentrated, repeat the slow cooling process.

-

Re-dissolve and Reduce Solvent: If the initial volume of solvent was too large, it may be necessary to evaporate the solvent completely and re-dissolve the crude material in a smaller, appropriate volume of hot solvent to achieve saturation.

-

-

Optimize the Solvent System: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Induce Nucleation: As with oiling out, a lack of nucleation sites can prevent crystallization.

Issue 3: Formation of Small, Poorly-Defined Crystals or Powder

Description: The resulting solid is a fine powder or consists of very small, ill-defined crystals, which can be difficult to filter and may have lower purity.

Root Cause Analysis: This is often the result of rapid nucleation, which leads to the formation of a large number of small crystals rather than the slow growth of fewer, larger crystals.[5][8] This can be caused by cooling the solution too quickly or by a very high level of supersaturation.

Solutions:

-

Slower Cooling: As detailed previously, a slower cooling rate allows for more controlled crystal growth.[2] Insulating the crystallization vessel is a simple and effective method.

-

Reduce Supersaturation:

-

Use a More Dilute Saturated Solution: Start with a saturated solution at a temperature just below the boiling point of the solvent, rather than at the boiling point itself. This lowers the initial degree of supersaturation upon cooling.

-

Controlled Anti-Solvent Addition: When using an anti-solvent, add it very slowly and with vigorous stirring to avoid localized high supersaturation.

-

Issue 4: Discolored Crystals

Description: The obtained crystals have an undesirable color, suggesting the presence of impurities.

Root Cause Analysis: Colored impurities from the reaction mixture may have co-precipitated with the desired compound. Quinoline compounds themselves can also be susceptible to air oxidation, which can lead to discoloration.[9]

Solutions:

-

Decolorizing Carbon Treatment: Activated carbon can be used to adsorb colored impurities.

-

Protocol:

-

Dissolve the crude 7,8-Dimethylquinoline Hemisulfate in the minimum amount of hot solvent.

-

Allow the solution to cool slightly to prevent flash boiling when the carbon is added.

-

Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much can lead to significant product loss.

-

Gently heat the mixture for a few minutes.

-

Perform a hot filtration to remove the carbon particles.

-

Allow the filtered, colorless solution to cool slowly to induce crystallization.

-

-

-

Repeat Crystallization (Recrystallization): A second crystallization step can significantly improve purity.[2] Dissolve the colored crystals in a fresh portion of hot solvent and repeat the crystallization process.

II. Frequently Asked Questions (FAQs)

Q1: What are the general properties of 7,8-Dimethylquinoline?

7,8-Dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N.[10] As a quinoline derivative, it is basic in nature.[1]

Q2: Why is the hemisulfate salt form used for crystallization?

Converting a basic compound like a quinoline derivative to a salt is a common and effective method for purification and to obtain a solid crystalline product, especially if the free base is an oil or difficult to crystallize.[1][11] Sulfate salts are often highly crystalline.

Q3: What are some good starting solvents for the crystallization of 7,8-Dimethylquinoline Hemisulfate?

Given that it is a salt, polar solvents are generally a good starting point. Consider the following:

-

Water: Quinine sulfate is soluble in water, so 7,8-Dimethylquinoline hemisulfate is also likely to be.[7]

-

Alcohols: Methanol and ethanol are good solvents for many organic salts.[12]

-

Solvent Mixtures: Aqueous ethanol or aqueous acetone solutions are often effective for recrystallizing quinoline derivatives.[13] A study on 8-hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate used methanol for crystallization.[14]

Q4: How does pH affect the crystallization of 7,8-Dimethylquinoline Hemisulfate?

The pH of the solution is critical. Since 7,8-Dimethylquinoline Hemisulfate is the salt of a weak base and a strong acid, the solution will be acidic. It is important to maintain an acidic pH to ensure the compound remains in its salt form. Adding a base would neutralize the sulfuric acid and liberate the free base, which may have very different solubility properties and could prevent crystallization of the salt.[3][5][15]

Q5: What is the purpose of "seeding" in crystallization?

Seeding involves adding a small crystal of the pure compound to a supersaturated solution.[5] This seed crystal acts as a nucleation site, providing a template for other molecules to deposit on, which promotes controlled crystal growth and can help overcome the energy barrier for nucleation.[4]

III. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Crystallization

| Solvent System | Rationale |

| Methanol | Good solubility when hot, potentially lower when cold. Used for similar quinoline salts.[14] |

| Ethanol/Water | A versatile polar mixture. The ratio can be adjusted to fine-tune solubility.[1] |

| Isopropanol | Can be a good single solvent or used as an anti-solvent with more polar solvents. |

| Acetone/Water | Another effective polar mixture for organic salts.[1] |

Protocol: General Recrystallization Procedure

-

Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests (see Table 1).

-

Dissolution: Place the crude 7,8-Dimethylquinoline Hemisulfate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[4]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently swirl. Heat the mixture again for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by suction filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]

-

Drying: Dry the crystals, for example, in a desiccator under vacuum, to remove any residual solvent.[4]

IV. Visual Guides

Diagram 1: Troubleshooting Workflow for Crystallization Issues

Caption: Decision tree for troubleshooting common crystallization problems.

Diagram 2: General Crystallization Workflow

Caption: Step-by-step general crystallization process.

V. References

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments.

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.

-

BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.

-

ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization.

-

PubChem. (n.d.). 7,8-dimethylquinoline. Retrieved from [Link]

-

Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22.

-

H.E.L Group. (n.d.). Guide for crystallization.

-

BenchChem. (n.d.). Technical Support Center: Optimizing Quinoline Synthesis.

-

Appchem. (n.d.). 7,8-Dimethylquinoline-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline. PMC.

-

Pharmacology & Pharmacy. (2012). Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate. 3, 129-138.

-

YouTube. (2024, August 25). Making quinoline - the Skraup synthesis.

-

All About Drugs. (2026, February 7). Crystallization.

-

H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.

-

Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.

-

Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability.

-

FooDB. (2010, April 8). Showing Compound 4,8-Dimethylquinoline (FDB004419).

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate. PMC.

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

-

PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. helgroup.com [helgroup.com]

- 4. praxilabs.com [praxilabs.com]

- 5. unifr.ch [unifr.ch]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Crystallization – All About Drugs [allfordrugs.com]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 7,8-dimethylquinoline (C11H11N) [pubchemlite.lcsb.uni.lu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. connectjournals.com [connectjournals.com]

- 13. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 14. 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

Technical Support Center: Navigating the Stability of Dimethylquinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethylquinoline derivatives. This guide is designed to provide you with in-depth technical and practical advice to anticipate and prevent the oxidation and degradation of these valuable compounds. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experimental results.

Introduction: The Challenge of Dimethylquinoline Stability

Dimethylquinoline derivatives are a cornerstone in medicinal chemistry and materials science. However, their aromatic, nitrogen-containing heterocyclic structure, while conferring desirable properties, also presents inherent stability challenges. Understanding the primary degradation pathways—photodegradation, oxidation, and hydrolysis—is the first step toward mitigating these issues. The position of the methyl groups on the quinoline ring introduces both electronic and steric effects that can significantly influence a derivative's susceptibility to degradation.

This guide will provide a troubleshooting framework in a question-and-answer format to directly address the common challenges you may face. We will delve into the "why" behind our recommendations, grounding our advice in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

Section 1.1: Understanding Degradation

Question 1: My dimethylquinoline derivative solution is changing color (e.g., turning yellow or brown) upon storage. What is happening?

This is a classic indicator of degradation, most commonly through photodegradation or oxidation. The formation of colored byproducts is a clear sign that the chemical integrity of your compound is compromised. It is crucial to store dimethylquinoline solutions, especially for extended periods, protected from light.[1]

Question 2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Absolutely. Inconsistent results and a decrease in expected activity are hallmark signs of compound degradation.[1] Dimethylquinoline derivatives can be unstable in certain solutions, with degradation rates influenced by pH, temperature, and light exposure.[1] For sensitive applications, it is always best practice to prepare fresh solutions or to conduct a stability study of your stock solutions under your specific storage conditions.

Question 3: What are the primary factors that influence the stability of dimethylquinoline derivatives?

The stability of dimethylquinoline derivatives is primarily influenced by:

-

Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient laboratory light, leading to the formation of hydroxyquinolines and other byproducts.[1]

-

Oxidation: The electron-rich quinoline ring is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, trace metal contaminants, or the presence of peroxides in solvents.

-

pH: The stability of these derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[1]

-

Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[1]

Question 4: How does the position of the methyl groups affect the stability of dimethylquinoline derivatives?

The position of the methyl groups influences stability through a combination of electronic and steric effects:

-

Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the quinoline ring system. This can make the ring more susceptible to oxidation but can also influence the pKa of the nitrogen atom, affecting its reactivity.

-

Steric Effects: Methyl groups can sterically hinder the approach of reactants or shield certain parts of the molecule from attack. For instance, a methyl group near the nitrogen atom may offer some protection against certain reactions at that site. However, steric hindrance can also lead to molecular strain, potentially weakening certain bonds and creating new degradation pathways.

Section 1.2: Proactive Prevention of Degradation

Question 5: What are the ideal storage conditions for solid dimethylquinoline derivatives?

For long-term stability, solid dimethylquinoline derivatives should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) in a cool, dark, and dry place. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Question 6: How can I prevent degradation when my dimethylquinoline derivative is in solution?

To minimize degradation in solution, adhere to the following best practices:

-

Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.[1]

-

Use High-Purity Solvents: Use anhydrous, high-purity solvents to avoid contaminants that could catalyze degradation. Be particularly cautious of aged ethers, which can form explosive peroxides.

-

Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

-

Control pH: If working with aqueous solutions, use buffers to maintain a pH where the compound is most stable. This often needs to be determined empirically.

-

Inert Atmosphere: For solutions of highly sensitive compounds, sparging the solvent with an inert gas like nitrogen or argon before dissolving the compound and storing the solution under an inert headspace can significantly reduce oxidative degradation.[2][3][4]

-

Add Antioxidants: For long-term storage or in applications where the compound is exposed to oxidative stress, consider adding a radical-scavenging antioxidant.

Question 7: What antioxidants can I use to stabilize my dimethylquinoline derivative solutions, and at what concentration?

Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective synthetic antioxidants.[5][6] They act as free radical scavengers, interrupting the chain reactions of autoxidation.[[“]][8]

-

Mechanism of Action: BHT and BHA donate a hydrogen atom from their phenolic hydroxyl group to a free radical, neutralizing it and forming a stable, less reactive antioxidant radical.

-

Recommended Concentration: A good starting point for BHT or BHA is a concentration of 0.01% to 0.1% (w/v). The optimal concentration should be determined experimentally to provide adequate protection without interfering with downstream applications.

Section 1.3: Detecting and Analyzing Degradation

Question 8: How can I experimentally determine the stability of my dimethylquinoline derivative?

A forced degradation study is the most systematic way to assess the stability of your compound. This involves subjecting the compound to a variety of stress conditions that are more severe than typical storage or experimental conditions to accelerate degradation. The ICH guidelines provide a framework for these studies.

Question 9: What is a typical protocol for a forced degradation study?

A comprehensive forced degradation study will expose your dimethylquinoline derivative to the following conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with NaOH before analysis. |

| Base Hydrolysis | Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M NaOH. Neutralize samples with HCl before analysis. |

| Oxidation | Mix a solution of the compound with a 3-30% solution of hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over time. |

| Thermal Degradation | Place a solid sample or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points. |

| Photolytic Degradation | Expose a solution of the compound in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light. A "dark control" sample wrapped in aluminum foil should be run in parallel. |

Question 10: What analytical techniques are best for monitoring the degradation of dimethylquinoline derivatives?

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse technique for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of the parent compound's decay and the appearance of new peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the degradation products. The mass-to-charge ratio (m/z) of the degradation products provides crucial information for elucidating their structures.

Question 11: Can you provide a starting point for an HPLC method to analyze my dimethylquinoline derivative and its degradation products?

A good starting point for a reversed-phase HPLC method would be:

| HPLC Parameter | Recommended Starting Condition |

| Column | C18 or Phenyl-Hexyl, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15-20 minutes) and optimize based on the separation of the parent compound and any observed degradation peaks. |

| Flow Rate | 0.3-1.0 mL/min, depending on column dimensions |

| Column Temperature | 30-40 °C |

| Detection | PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound and also look for new peaks at other wavelengths. |

| Injection Volume | 1-10 µL |

Question 12: What are some common mass fragmentation patterns I might see for dimethylquinoline degradation products in LC-MS analysis?

While specific fragmentation patterns are highly structure-dependent, some general observations for quinoline derivatives and their degradation products include:

-

Hydroxylated Derivatives: A neutral loss of water (18 Da) is common for hydroxylated compounds.

-

N-Oxides: A characteristic loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da) from the molecular ion can be observed.

-

Ring-Opened Products: Fragmentation will be highly dependent on the specific ring-opened structure, but you may see fragments corresponding to the intact benzene or pyridine portions of the original molecule.

-

Loss of Methyl Groups: You may observe a loss of a methyl radical (15 Da).

Part 2: Visualizing Workflows and Degradation Pathways

To provide a clearer understanding of the experimental and conceptual frameworks discussed, the following diagrams have been generated.

Caption: A logical workflow for troubleshooting suspected compound degradation.

Caption: A streamlined experimental workflow for conducting a forced degradation study.

References

- Microbial degradation of quinoline and methylquinolines. PubMed.

- Inerting. Linde Gas.

- How to Use Inert Gas for Reducing Oxidation R

- The antioxidants BHA and BHT are commonly used as food preserv

- A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring. Benchchem.

- What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.

- How Can I Protect My Lipid

- Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils.

- Oxidation Prevention & Inertiz

- Inert gas. Wikipedia.

- Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC.

- 3-Methylquinoline Degradation P

- Nitrogen, Oxygen or Sulfur Containing Heterocyclic Compounds as Analgesic Drugs Used as Modulators of the Nitroxid

- Butylated hydroxyanisole – Knowledge and References. Taylor & Francis.

- BHA & BHT. Kemin.

- Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).

- Chemoenzymatic Relay Synthesis of Quinolines: Laccase/TEMPO/D-Glucose-Based Ionic Salt/atm O2-Catalyzed Chemoselective Oxidation of 2-Aminobenzyl Alcohols. ACS Sustainable Chemistry & Engineering. 2026.

- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul

- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PMC. 2023.

- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. 2024.

- Mass Spectrometry - Fragmentation P

- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC.

- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- stability-indicating hplc method: Topics by Science.gov. Science.gov.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput

- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.

- Chromatography Method Development For Impurity Analysis And Degrad

- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.

- Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. 2018.

- Mass Spectrometry: Fragment

- 2,8-Dimethylquinoline. PubChem.

- Degradation of Methylene Blue with a Cu(II)

- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

- 2,8-Dimethylquinoline. NIST WebBook.

- Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. MDPI. 2024.

- Showing Compound 2,4-Dimethylquinoline (FDB004387). FooDB. 2010.

- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. 2025.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Investigations into the ligand steric and electronic effects of Ru-catalyzed C–H bond arylation directed by 8-aminoquinoline as a bidentate-directing group. Sultan Qaboos University House of Expertise. 2020.

- A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inerting [linde-gas.no]

- 3. How to Use Inert Gas for Reducing Oxidation Rates [eureka.patsnap.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]

- 6. kemin.com [kemin.com]

- 7. consensus.app [consensus.app]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 7,8-Dimethylquinoline and its Semi-Sulfate Salt

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7,8-Dimethylquinoline, offering a comparative perspective against its semi-sulfate salt. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by NMR spectroscopy, explains the rationale behind experimental choices, and presents a comprehensive protocol for reproducible analysis.

Introduction: The Significance of 7,8-Dimethylquinoline

Quinoline and its derivatives are fundamental heterocyclic scaffolds found in a wide array of natural products and synthetic molecules, including many pharmaceuticals.[1] The substitution pattern on the quinoline ring system critically influences its biological activity and physicochemical properties. 7,8-Dimethylquinoline serves as a key building block in the synthesis of more complex molecules, including potential antimicrobial and antifungal agents.[2] Accurate structural characterization is paramount, and ¹H NMR spectroscopy stands as the primary tool for elucidating the precise arrangement of protons, confirming identity, and assessing purity.

The formation of a salt, such as the semi-sulfate, is a common strategy in drug development to enhance solubility and bioavailability. However, this chemical modification significantly alters the electronic environment of the molecule, leading to predictable yet crucial changes in its ¹H NMR spectrum. Understanding these changes is essential for chemists to confirm successful salt formation and to maintain rigorous quality control.

Part 1: ¹H NMR Spectral Analysis of 7,8-Dimethylquinoline (Free Base)

The ¹H NMR spectrum of the parent 7,8-Dimethylquinoline provides a baseline for our comparison. The numbering of the quinoline ring system is standard, and understanding the electronic environment of each proton is key to assigning the signals correctly.

Caption: Structure and numbering of 7,8-Dimethylquinoline.

Interpreting the Spectrum:

The spectrum can be divided into two main regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (where the methyl protons reside, typically δ 2.0-3.0 ppm).

-

Heterocyclic Ring Protons (H2, H3, H4): The protons on the pyridine ring are most influenced by the electronegative nitrogen atom.

-